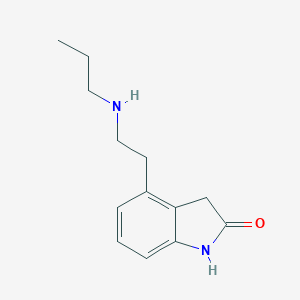

4-(2-(Propylamino)ethyl)indolin-2-on

Übersicht

Beschreibung

4-(2-(Propylamino)ethyl)indolin-2-one is a synthetic compound belonging to the indolinone family.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Dopamine Agonist Activity :

- 4-(2-(Propylamino)ethyl)indolin-2-one functions as a selective non-ergoline dopamine D2 receptor agonist. It plays a crucial role in the symptomatic treatment of Parkinson's disease and restless leg syndrome by stimulating dopamine receptors, which are vital for regulating movement and coordination .

-

Metabolic Pathways :

- As a metabolite of Ropinirole, this compound is involved in the pharmacokinetics of the parent drug. It is rapidly absorbed and distributed in the body, crossing the blood-brain barrier effectively. The compound's metabolic fate has been studied extensively in various animal models, showing that it undergoes hepatic metabolism primarily via the cytochrome P450 (CYP) isoenzyme CYP1A2 .

-

Clinical Implications :

- Clinical studies have indicated that 4-(2-(Propylamino)ethyl)indolin-2-one may be associated with side effects such as orthostatic hypotension, nausea, and changes in blood pressure regulation during dose escalation . Understanding these effects is crucial for optimizing therapeutic regimens for patients with Parkinson's disease.

Biochemical Properties

- Mechanism of Action :

-

Pharmacokinetics :

- The pharmacokinetic profile of 4-(2-(Propylamino)ethyl)indolin-2-one reveals a rapid absorption rate with a bioavailability of approximately 50%. It is primarily eliminated through hepatic metabolism, with a relatively short half-life of about 6 hours . The compound's clearance rates vary based on patient demographics and health status.

Case Study: Ropinirole Pharmacokinetics

A study published in Clinical Pharmacokinetics detailed the pharmacokinetic behavior of Ropinirole and its metabolites, including 4-(2-(Propylamino)ethyl)indolin-2-one. The research highlighted that nearly all administered doses were rapidly absorbed, with significant distribution beyond total body water in animal models. The study emphasized the importance of understanding the metabolic pathways to predict therapeutic outcomes effectively.

Table: Summary of Key Findings on 4-(2-(Propylamino)ethyl)indolin-2-one

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₃H₁₈N₂ |

| Role | Metabolite of Ropinirole; dopamine D2 receptor agonist |

| Therapeutic Use | Treatment for Parkinson's disease and restless leg syndrome |

| Pharmacokinetics | Rapid absorption; bioavailability ~50%; half-life ~6 hours |

| Side Effects | Orthostatic hypotension; nausea; blood pressure changes |

Wirkmechanismus

Target of Action

The compound 4-(2-(Propylamino)ethyl)indolin-2-one is primarily targeted towards dopamine receptors and protein kinases . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a key role in cell signaling .

Mode of Action

For instance, when interacting with dopamine receptors, it may act as an agonist, mimicking the action of dopamine and stimulating the receptor .

Result of Action

The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one’s action depend on its interaction with its targets. As a dopamine receptor agonist, it can stimulate dopamine receptors, potentially leading to effects such as improved mood or increased motor function . As a protein kinase inhibitor, it can inhibit the activity of protein kinases, potentially leading to effects such as slowed cell growth or induced cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one typically involves multiple steps starting from commercially available precursors. One common method involves the conversion of 2-(2-methyl-3-nitrophenyl)acetic acid into the desired compound through a series of reactions . The process includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the indolinone ring.

Alkylation: Introduction of the propylamino group.

Industrial Production Methods

Industrial production methods for 4-(2-(Propylamino)ethyl)indolin-2-one are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Propylamino)ethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion of the indolinone ring to an oxindole.

Reduction: Reduction of the carbonyl group to a hydroxyl group.

Substitution: Replacement of the propylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce hydroxylated indolinones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Indolin-2-one derivatives: A class of compounds with diverse biological activities, including anticancer and anti-inflammatory effects

Uniqueness

4-(2-(Propylamino)ethyl)indolin-2-one is unique due to its specific structural features and the presence of the propylamino group, which imparts distinct biological activities compared to other indolin-2-one derivatives .

Biologische Aktivität

4-(2-(Propylamino)ethyl)indolin-2-one, also known by its CAS number 106916-16-9, is a compound of significant interest in pharmacological research, particularly due to its structural similarity to dopamine receptor agonists. This compound is a derivative of indolin-2-one and has been studied for its potential therapeutic effects, especially in the context of neurological disorders such as Parkinson's disease.

The molecular formula of 4-(2-(Propylamino)ethyl)indolin-2-one is C₁₃H₁₈N₂O, with a molecular weight of 218.29 g/mol. Key physical properties include:

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 387.7 ± 42.0 °C

- Melting Point : 260-265 °C

- LogP : 1.59

These properties suggest that the compound is relatively stable under standard laboratory conditions and may have favorable lipophilicity for biological interactions.

Dopamine Receptor Agonism

4-(2-(Propylamino)ethyl)indolin-2-one is recognized as an active metabolite of Ropinirole, a well-known dopamine D2 receptor agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Research indicates that this compound exhibits full agonistic activity at human D2 and D3 receptors and partial agonism at the D4 receptor .

The mechanism of action involves binding to dopamine receptors, which modulates dopaminergic neurotransmission. This modulation can alleviate symptoms associated with dopamine deficiency, particularly in Parkinson's disease patients. The compound's interaction with these receptors has been linked to improvements in motor function and reductions in the severity of symptoms related to dopaminergic dysfunction .

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study conducted by Coldwell et al. (1999) compared the functional potencies of various dopamine receptor agonists, including Ropinirole and its metabolites, demonstrating that 4-(2-(Propylamino)ethyl)indolin-2-one effectively activates D2-like receptors . The findings suggested that this compound could serve as a potential treatment option for conditions characterized by low dopamine levels.

- Synthesis and Biological Evaluation : Matera et al. described an efficient synthetic route for producing 4-(2-(Propylamino)ethyl)indolin-2-one from readily available precursors, emphasizing its potential as a building block for developing new dopaminergic compounds . This study highlighted the compound's utility in synthesizing analogs with enhanced biological activity.

- Anticancer Potential : Emerging research suggests that derivatives of indolin-2-one, including 4-(2-(Propylamino)ethyl)indolin-2-one, may exhibit anticancer properties through mechanisms involving protein kinase inhibition . These findings open avenues for exploring this compound beyond neurological applications.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDWFHAQOZYATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439266 | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106916-16-9 | |

| Record name | SKF-104557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-104557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.